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Compound of Interest

Compound Name: N-tert-Butylbenzamide

Cat. No.: B1585828 Get Quote

This technical whitepaper provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic data for N-tert-Butylbenzamide. It is

intended for researchers, scientists, and professionals in drug development who utilize

spectroscopic techniques for molecular characterization. This guide presents quantitative data

in tabular format, details the experimental protocols for data acquisition, and includes a

workflow visualization for spectroscopic analysis.

Introduction
N-tert-Butylbenzamide (C₁₁H₁₅NO) is a secondary amide that serves as a valuable building

block in organic synthesis and medicinal chemistry. Accurate characterization of its molecular

structure is crucial for its application. Spectroscopic methods, particularly NMR and IR

spectroscopy, are fundamental tools for elucidating the structural features of such compounds.

This document collates and presents the key spectroscopic data for N-tert-Butylbenzamide to

support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for N-
tert-Butylbenzamide, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
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The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the

benzoyl group, the amide proton, and the protons of the tert-butyl group.

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

7.74 - 7.69 Multiplet 2H

Aromatic (ortho-

protons on benzoyl

ring)

7.50 - 7.37 Multiplet 3H

Aromatic (meta- &

para-protons on

benzoyl ring)

5.93 - 5.97 Broad Singlet 1H Amide (N-H)

1.46 - 1.47 Singlet 9H tert-Butyl (-C(CH₃)₃)

Data sourced from

studies conducted at

400 MHz in CDCl₃.[1]

[2]

¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
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Chemical Shift (δ) ppm Assignment

166.8 - 166.9 Carbonyl Carbon (C=O)

135.8 - 135.9 Aromatic (quaternary carbon)

131.0 Aromatic (para-carbon)

128.4 Aromatic (ortho- or meta-carbons)

126.6 Aromatic (ortho- or meta-carbons)

51.5 tert-Butyl (quaternary carbon)

28.8 tert-Butyl (methyl carbons)

Data sourced from studies conducted at 100

MHz in CDCl₃.[1][2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The key vibrational frequencies for N-tert-Butylbenzamide are

presented below.

Wavenumber (ν) cm⁻¹ Functional Group Vibrational Mode

3332 N-H Stretching

1643 C=O Stretching (Amide I band)

Data obtained via KBr wafer

technique.[1]

The strong absorption band at 1643 cm⁻¹ is characteristic of the carbonyl stretch in a

secondary amide.[1] The peak at 3332 cm⁻¹ corresponds to the N-H stretching vibration.[1]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.
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NMR Spectroscopy Protocol
Sample Preparation: A sample of N-tert-Butylbenzamide (typically 5-10 mg) is dissolved in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (for ¹H) and 100

MHz (for ¹³C) spectrometer.[1]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain

the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the

residual solvent signal.[1]

IR Spectroscopy Protocol
Sample Preparation: A small amount of N-tert-Butylbenzamide is finely ground with

potassium bromide (KBr). The mixture is then compressed under high pressure to form a

thin, transparent pellet.[1][3]

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[1]

The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the characterization of a chemical

compound like N-tert-Butylbenzamide using NMR and IR spectroscopy.
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Caption: General workflow for spectroscopic characterization of a chemical compound.

Conclusion
The spectroscopic data provided in this guide serve as a reliable reference for the structural

identification and verification of N-tert-Butylbenzamide. The combination of ¹H NMR, ¹³C

NMR, and IR spectroscopy provides unambiguous evidence for its molecular structure,

confirming the presence of the benzoyl and tert-butyl amide moieties. The detailed protocols

and workflow offer a standardized approach for researchers engaged in the synthesis and

analysis of similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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